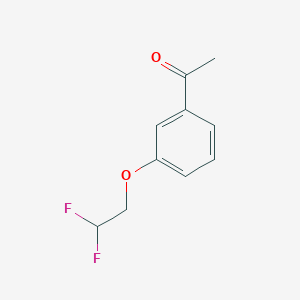

3-(2,2-Difluoroethoxy)acetophenone

Description

Chemical Classification and Structural Features of 3-(2,2-Difluoroethoxy)acetophenone

This compound belongs to the class of organic compounds known as acetophenones. Acetophenones are aromatic ketones, characterized by an acetyl group (a carbonyl group bonded to a methyl group) attached to a phenyl ring. chemicalbook.commdpi.comdrugbank.com The core of this molecule is acetophenone (B1666503), which is the simplest aromatic ketone. chemicalbook.com

The structure of this compound is distinguished by the substituent at the third position (meta-position) of the phenyl ring. This substituent is a 2,2-difluoroethoxy group (-OCH₂CHF₂). This group consists of an ethoxy bridge where the terminal carbon atom is bonded to two fluorine atoms. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the molecule. Fluorine's incorporation into organic molecules is a key strategy in medicinal chemistry, often used to modulate the compound's physical and biological properties. nih.gov

The spatial arrangement, or conformation, of substituted acetophenones is a subject of research, as it can affect their reactivity and interaction with biological targets. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown that they preferentially adopt an s-trans conformation, where the fluorine and carbonyl oxygen are positioned away from each other to minimize repulsion. nih.gov This conformational preference is an important structural feature that can be utilized in the design of new bioactive compounds. nih.gov

Table 1: Physicochemical Properties of this compound

Since experimental data for this compound is not widely available, the following table presents computed properties for the compound and experimental data for its isomer, 2-(2,2-Difluoroethoxy)acetophenone, for reference.

| Property | Value (for this compound - Computed) | Value (for 2-(2,2-Difluoroethoxy)acetophenone - Experimental/Computed) |

| Molecular Formula | C₁₀H₁₀F₂O₂ | C₁₀H₁₀F₂O₂ nih.gov |

| Molecular Weight | 200.18 g/mol | 200.18 g/mol nih.gov |

| XLogP3-AA | 2.3 | 2.3 nih.gov |

| Hydrogen Bond Donor Count | 0 | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | 4 nih.gov |

| Rotatable Bond Count | 4 | 5 nih.gov |

| Exact Mass | 200.06488588 Da | 200.06488588 Da nih.gov |

| Topological Polar Surface Area | 35.5 Ų | 35.5 Ų nih.gov |

Significance within Contemporary Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological or agrochemical applications. mdpi.comnih.gov The acetophenone framework is a common scaffold found in many bioactive compounds and serves as a starting point for a variety of chemical transformations. nih.govresearchgate.net

The introduction of the 2,2-difluoroethoxy group is a deliberate modification aimed at enhancing the properties of the resulting molecules. Fluorine-containing groups can improve metabolic stability, increase binding affinity to biological targets, and alter lipophilicity, which are all crucial parameters in drug discovery. nih.gov For instance, research on related fluoro- and alkoxy-substituted acetophenones has demonstrated their utility in synthesizing heterocyclic compounds like chalcones and pyrazoles, which have shown promising anti-inflammatory and α-glucosidase inhibitory activities. nih.govossila.com

A common synthetic route to produce such compounds often starts with a corresponding hydroxyacetophenone. For example, a patent for the synthesis of 2,4-dibromo-3-difluoromethoxy acetophenone utilizes 3-hydroxyacetophenone as the starting material, which is then subjected to difluoromethylation. google.com A similar strategy could be envisioned for the synthesis of this compound, starting from 3-hydroxyacetophenone.

Furthermore, acetophenone derivatives are key components in various named reactions, including Claisen-Schmidt condensations to form chalcones and Mannich reactions to produce β-amino-carbonyl compounds. ossila.comnih.gov These reactions open up pathways to a diverse range of molecular architectures. The use of fluorinated acetophenones as building blocks allows for the incorporation of fluorine into these complex structures, a strategy that has been successfully employed in the development of anticancer and antidiabetic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2,2-difluoroethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-7(13)8-3-2-4-9(5-8)14-6-10(11)12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKOIFPLSYDILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,2 Difluoroethoxy Acetophenone

Strategies for Carbon-Carbon Bond Formation in the Acetophenone (B1666503) Core

The formation of the carbon-carbon bond between the aromatic ring and the acetyl group is a fundamental step in creating the acetophenone backbone. alevelchemistry.co.ukcambridge.org A variety of classical and modern organic reactions can be employed for this purpose.

The most traditional and widely used method is the Friedel-Crafts acylation . This reaction involves treating a substituted benzene (B151609) derivative with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For the synthesis of a precursor like 3-hydroxyacetophenone, the hydroxyl group would need to be protected prior to acylation to prevent unwanted side reactions.

Modern cross-coupling reactions also offer viable routes. For instance, a Negishi or Suzuki coupling could be envisioned, where a suitably functionalized benzene derivative (e.g., 3-bromo-1-(trimethylsilyloxy)benzene) is coupled with an acetyl-containing organometallic reagent.

Another approach involves the oxidation of a corresponding ethylbenzene (B125841) precursor. However, controlling the oxidation to yield the ketone without over-oxidation can be challenging. Alternatively, the addition of an organometallic reagent like a methyl Grignard reagent (CH₃MgBr) to a 3-substituted benzaldehyde (B42025), followed by oxidation of the resulting secondary alcohol, provides a reliable two-step method for installing the acetyl group. organic-chemistry.org

Introduction of the 2,2-Difluoroethoxy Moiety

The introduction of the fluorinated ether group is the defining feature of the target molecule. This is typically achieved by starting with a pre-formed acetophenone core bearing a hydroxyl group at the 3-position, namely 3-hydroxyacetophenone.

The most direct method for forming the ether linkage is through a Williamson ether synthesis. This involves the deprotonation of 3-hydroxyacetophenone with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethyl electrophile.

Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of the electrophile is critical. Reagents such as 2,2-difluoroethyl triflate (CF₂HCH₂OTf) or 2-bromo-1,1-difluoroethane (B1266208) are effective. A procedure analogous to the etherification of 4'-hydroxyacetophenone (B195518) with 2,2,2-trifluoroethyl triflate can be adapted, where the phenoxide is reacted in a polar aprotic solvent like dimethylformamide (DMF). tcichemicals.comtcichemicals.com A patent for a related compound, 2,4-dibromo-3-difluoromethoxy acetophenone, describes the reaction of the corresponding phenol (B47542) with monochlorodifluoromethane in the presence of an inorganic base, highlighting a viable industrial approach for such difluoroalkoxylations. google.com

Table 1: Representative Conditions for Etherification

| Precursor | Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 3-Hydroxyacetophenone | 2,2-Difluoroethyl triflate | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature to 60 °C | tcichemicals.comtcichemicals.com |

| 3-Hydroxyacetophenone | 2-Bromo-1,1-difluoroethane | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) or Acetone | Reflux | General Williamson Synthesis |

| 2,4-Dibromo-3-hydroxyacetophenone | Monochlorodifluoromethane | Inorganic Base | Organic Solvent/Water | 10-60 °C | google.com |

While using a pre-fluorinated building block like 2,2-difluoroethyl triflate is most common, alternative strategies involving direct fluorination exist in principle, though they are less practical for this specific target. One hypothetical route could involve the synthesis of 3-(2-hydroxyethoxy)acetophenone followed by selective fluorination of the terminal diol. However, controlling the reaction to produce the desired difluoro- product selectively over mono- or tri-fluorinated species would be exceptionally difficult.

Modern fluorination chemistry offers various reagents, such as Selectfluor (F-TEDA-BF₄), which can fluorinate activated C-H bonds. organic-chemistry.orgnih.gov Photosensitized C-H fluorination has also been reported for various substrates. beilstein-journals.org However, applying these methods to the ethoxy side chain of an acetophenone derivative with the required selectivity remains a significant synthetic challenge. Therefore, the use of difluorinated synthons is the preferred and more established pathway.

Total Synthesis Approaches and Retrosynthetic Analysis

A logical total synthesis is best designed through retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. nsf.govamazonaws.com

Retrosynthetic Analysis:

The primary disconnection for 3-(2,2-Difluoroethoxy)acetophenone is the ether bond (C-O bond). This is a logical first step as ether synthesis from phenols is a robust and high-yielding reaction. This disconnection leads to two key synthons: 3-hydroxyacetophenone and a 2,2-difluoroethyl cation synthon (or its chemical equivalent).

Disconnection 1 (C-O Ether Bond):

Target: this compound

Precursors: 3-Hydroxyacetophenone + CF₂HCH₂-X (where X is a good leaving group like OTs, OTf, or Br)

The second major disconnection is the carbon-carbon bond of the acetyl group on the 3-hydroxyacetophenone precursor. This is a standard Friedel-Crafts type disconnection.

Disconnection 2 (Aryl C-C Bond):

Target: 3-Hydroxyacetophenone

Precursors: A protected 1,3-dihydroxybenzene derivative (like 3-methoxyphenol) and an acetylating agent (e.g., acetyl chloride).

Forward Synthesis:

Based on this analysis, a plausible forward synthesis would be:

Start with a readily available material like 3-methoxyphenol.

Perform a Friedel-Crafts acylation to introduce the acetyl group, which would preferentially add at the position para to the hydroxyl group and meta to the methoxy (B1213986) group, yielding 4-hydroxy-2-methoxyacetophenone. To achieve the desired 3-hydroxy isomer, one might start with 1,3-dimethoxybenzene, perform acylation, and then selectively demethylate one methoxy group. A more direct route is the Fries rearrangement of phenyl acetate, though this often yields a mixture of ortho and para isomers. The most common laboratory synthesis starts directly from commercially available 3-hydroxyacetophenone.

Etherification: React 3-hydroxyacetophenone with a 2,2-difluoroethylating agent, such as 2-bromo-1,1-difluoroethane or 2,2-difluoroethyl triflate, in the presence of a base like K₂CO₃ or NaH to yield the final product, this compound.

Sustainable and Green Chemistry Paradigms in Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. mdpi.com This involves using less hazardous solvents, improving atom economy, and employing catalytic methods. rsc.orgrsc.org

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating solvent waste and simplifying purification. mdpi.comresearchgate.net For the synthesis of acetophenone derivatives, solvent-free methods have been effectively demonstrated in Claisen-Schmidt condensations to form chalcones, often using grinding or mechanochemical activation. jacsdirectory.comrsc.orgacs.org

While the etherification step typically requires a solvent to facilitate the reaction between the solid phenoxide salt and the electrophile, research into solid-state or phase-transfer catalysis could provide a solvent-free alternative. For instance, grinding 3-hydroxyacetophenone with a solid base like potassium hydroxide (B78521) and a phase-transfer catalyst before adding the fluoroalkylating agent could potentially facilitate the reaction without bulk solvent. jacsdirectory.com Similarly, exploring solid-supported catalysts for the C-C bond formation step could align with green chemistry goals. researchgate.net A patent describes a green synthesis of 2,2-dialkoxy acetophenone derivatives where the reaction is heated and stirred with an alcohol and a base, followed by simple filtration and concentration, minimizing complex workups. google.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. sacredheart.edu The synthesis of this compound, which typically involves a Williamson ether synthesis, can be significantly enhanced through the application of microwave irradiation. sacredheart.edusacredheart.edu

In a typical procedure, 3-hydroxyacetophenone is reacted with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate or halide, in the presence of a base. Under microwave irradiation, the reaction mixture can be rapidly heated to the desired temperature, leading to a dramatic reduction in reaction time from several hours to mere minutes. sacredheart.edusacredheart.edu The direct and efficient energy transfer of microwaves minimizes the formation of by-products that can occur with prolonged heating.

Research into microwave-assisted ether synthesis has demonstrated the optimization of parameters such as temperature, time, and wattage to maximize yield and purity. sacredheart.edu For the synthesis of this compound, a systematic study of these parameters would be crucial for developing a highly efficient protocol.

Table 1: Illustrative Parameters for Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Temperature | 80 - 120 °C | 100 - 150 °C |

| Solvent | Dimethylformamide (DMF) | Acetonitrile (MeCN) |

| Base | Potassium Carbonate | Cesium Carbonate |

| Yield | 60 - 75% | 85 - 95% |

This table presents hypothetical yet realistic data based on analogous microwave-assisted ether syntheses.

Catalytic Green Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several catalytic green routes can be envisioned to replace traditional stoichiometric reagents and hazardous solvents.

One promising approach is the use of phase-transfer catalysis (PTC). organic-chemistry.orgslideshare.netcrdeepjournal.orgslideshare.net PTC can facilitate the reaction between the water-soluble phenoxide of 3-hydroxyacetophenone and the organic-soluble 2,2-difluoroethylating agent. slideshare.netcrdeepjournal.org This technique can eliminate the need for anhydrous and polar aprotic solvents like DMF, allowing the use of more environmentally benign solvents such as toluene (B28343) or even water. organic-chemistry.orgslideshare.net Quaternary ammonium (B1175870) or phosphonium (B103445) salts are commonly employed as phase-transfer catalysts. slideshare.net

Furthermore, the development of heterogeneous catalysts for the etherification reaction would offer significant advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. rsc.org For instance, a solid-supported base or a recyclable catalytic system could simplify the work-up procedure and reduce waste generation. The use of greener solvents, such as ionic liquids or supercritical fluids, is also an area of active research for developing more sustainable synthetic processes.

Table 2: Comparison of Catalytic Systems for the Green Synthesis of this compound

| Catalytic System | Advantages | Disadvantages |

| Homogeneous Base (e.g., K₂CO₃) | Inexpensive, readily available | Difficult to remove from reaction mixture, generates stoichiometric waste |

| Phase-Transfer Catalyst (e.g., TBAB) | Enables use of greener solvents, milder reaction conditions | Catalyst may require separation, potential for contamination of product |

| Heterogeneous Basic Catalyst | Easily separable and reusable, reduced waste | May have lower activity than homogeneous catalysts, potential for leaching |

This table provides a qualitative comparison based on general principles of catalytic green chemistry.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has gained significant traction in the pharmaceutical and fine chemical industries due to its numerous advantages over traditional batch processing. researchgate.netacs.orgnih.govnih.govuc.ptmdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. researchgate.netnih.gov

The synthesis of this compound can be readily adapted to a continuous flow process. A solution of 3-hydroxyacetophenone and a base can be continuously mixed with a stream of the 2,2-difluoroethylating agent in a heated reactor coil. The short residence time in the reactor, typically on the order of minutes, allows for rapid optimization of reaction conditions such as temperature, pressure, and stoichiometry.

The enhanced safety of flow chemistry is particularly relevant for potentially exothermic reactions or when handling reactive intermediates. nih.gov The small reactor volume minimizes the risk of thermal runaways. Furthermore, in-line purification techniques, such as liquid-liquid extraction or passing the product stream through a scavenger resin, can be integrated into the flow setup to yield a pure product directly. nih.gov

Table 3: Potential Optimization Parameters in the Flow Synthesis of this compound

| Parameter | Range | Effect on Reaction |

| Residence Time | 1 - 20 minutes | Affects conversion and byproduct formation |

| Temperature | 100 - 180 °C | Influences reaction rate and selectivity |

| Flow Rate | 0.1 - 10 mL/min | Determines throughput and residence time |

| Stoichiometric Ratio | 1:1 to 1:1.5 | Impacts yield and raw material utilization |

This table illustrates key parameters that can be rapidly optimized in a flow chemistry system.

Process Optimization and Scalability Studies

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and scalability studies. catalysis.blogcatalysis.bloglabmanager.comdrugdiscoverytrends.com For the synthesis of this compound, several factors must be considered to ensure a robust, safe, and economically viable manufacturing process.

Key challenges in scaling up the synthesis include managing heat transfer in large reactors, ensuring efficient mixing of reactants, and controlling the addition of reagents to maintain optimal reaction conditions. catalysis.bloglabmanager.com The choice of solvent and base becomes even more critical at scale, with considerations for cost, safety, and environmental impact.

Process optimization studies would involve a Design of Experiments (DoE) approach to systematically investigate the effects of various parameters on yield, purity, and reaction time. These parameters include reactant concentrations, catalyst loading, temperature, and pressure. The development of a scalable work-up and purification procedure is also crucial for isolating the final product in high purity and yield. For instance, crystallization is often preferred over chromatography for large-scale production. drugdiscoverytrends.com

Table 4: Key Parameters for Process Optimization and Scalability of this compound Synthesis

| Parameter | Laboratory Scale | Pilot/Industrial Scale |

| Heat Transfer | Efficient due to high surface area to volume ratio | Can be a limiting factor, requires specialized reactor design |

| Mixing | Typically efficient with magnetic stirring | Requires powerful mechanical agitation to ensure homogeneity |

| Reagent Addition | Manual or syringe pump | Controlled addition via automated dosing systems |

| Purification | Chromatography | Crystallization, Distillation |

This table highlights the differences in key process parameters between laboratory and industrial scale synthesis.

Chemical Reactivity and Mechanistic Studies of 3 2,2 Difluoroethoxy Acetophenone

Reactivity of the Acetophenone (B1666503) Carbonyl Group

The carbonyl group of the acetophenone core is a primary site of chemical reactivity, undergoing a variety of nucleophilic additions and condensation reactions, as well as modifications at the adjacent alpha-carbon.

Nucleophilic Additions and Condensations

The carbon atom of the carbonyl group in 3-(2,2-Difluoroethoxy)acetophenone is electrophilic due to the polarization of the carbon-oxygen double bond. wikipedia.org This makes it susceptible to attack by nucleophiles. Such reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield an alcohol product. libretexts.org

A variety of nucleophiles can participate in these addition reactions. wikipedia.org For instance, hydride reagents such as sodium borohydride (B1222165) would reduce the ketone to the corresponding secondary alcohol, 1-(3-(2,2-difluoroethoxy)phenyl)ethanol. Organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Condensation reactions, such as the aldol (B89426) condensation, are also feasible. In the presence of a base, the enolate of this compound can be generated, which can then react with an aldehyde or another ketone. However, as a ketone, the equilibrium for self-condensation is generally less favorable than for aldehydes. youtube.com

The addition of hydrogen cyanide (HCN) to the carbonyl group results in the formation of a cyanohydrin. libretexts.org This reaction is another example of a base-promoted nucleophilic addition. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Reagent/Reaction Type | Nucleophile | Product Type |

| Reduction | Hydride (e.g., from NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Organometallic (e.g., R-MgBr) | Tertiary Alcohol |

| Cyanohydrin Formation | Cyanide (CN⁻) | Cyanohydrin |

| Hydration | Water (H₂O) | Geminal Diol (Hydrate) youtube.com |

| Acetal Formation | Alcohol (R-OH) in acid | Acetal wikipedia.org |

Alpha-Halogenation Reactions

The methyl group adjacent to the carbonyl (the α-carbon) in this compound is susceptible to halogenation. libretexts.org This reaction is typically carried out in the presence of an acid catalyst with halogens such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.orgopenstax.org

The mechanism proceeds through the formation of an enol intermediate, which is the rate-determining step. openstax.orglibretexts.org The enol then acts as a nucleophile, attacking the electrophilic halogen. masterorganicchemistry.com Evidence for this mechanism includes the observation that the rate of halogenation is independent of the halogen concentration but dependent on the concentrations of the ketone and the acid catalyst. libretexts.orgopenstax.org

For this compound, treatment with bromine in acetic acid would be expected to yield 2-bromo-1-(3-(2,2-difluoroethoxy)phenyl)ethan-1-one. openstax.org These resulting α-halo ketones are valuable synthetic intermediates, for example, in the preparation of α,β-unsaturated ketones through dehydrobromination. libretexts.orglibretexts.org

Table 2: Conditions for Alpha-Halogenation of Ketones

| Halogenating Agent | Catalyst/Solvent | General Product |

| Br₂ | Acetic Acid | α-Bromo Ketone openstax.org |

| Cl₂ | Acid | α-Chloro Ketone libretexts.org |

| I₂ | Acid | α-Iodo Ketone libretexts.org |

| N-Bromosuccinimide (NBS) | Acid | α-Bromo Ketone masterorganicchemistry.com |

Transformations Involving the 2,2-Difluoroethoxy Group

The 2,2-difluoroethoxy group imparts unique properties to the molecule, influencing its stability and reactivity.

Stability and Cleavage Reactions

Ethers are generally stable and unreactive towards many reagents. libretexts.org However, they can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comyoutube.com Hydrochloric acid (HCl) is typically not effective. libretexts.org

The cleavage of the ether linkage in this compound would proceed via a nucleophilic substitution mechanism. Given that the carbon attached to the oxygen in the ethoxy group is primary, the reaction would likely follow an SN2 pathway. libretexts.org The first step is the protonation of the ether oxygen by the strong acid. masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. libretexts.org This would result in the formation of 3-hydroxyacetophenone and 1,1-difluoro-2-bromoethane (or the corresponding iodo-compound).

In addition to acidic cleavage, enzymatic cleavage of ethers has also been reported, often involving oxidation to a hemiacetal which then hydrolyzes. nih.gov

Fluorine-Specific Reactivity

The two fluorine atoms on the ethoxy group significantly influence the electronic properties of the molecule through their strong inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic substitution.

While the C-F bond is generally strong and unreactive, the fluorine atoms can participate in through-space interactions. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown that through-space spin-spin couplings between fluorine and nearby protons can occur, which is indicative of a specific spatial arrangement of the atoms. nih.gov It has also been noted that the fluorine in a C-F bond can act as a weak hydrogen bond acceptor. nih.gov These subtle interactions can influence the conformational preferences and reactivity of the molecule.

Aromatic Electrophilic and Nucleophilic Substitution Patterns

The substitution pattern of the benzene (B151609) ring in this compound is determined by the combined electronic effects of the two substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orguci.edu

The two substituents on the ring direct incoming electrophiles to specific positions:

Acetyl group (-COCH₃): This is a deactivating group due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. uci.eduminia.edu.eg

When both groups are present, the directing effects are combined. The acetyl group at position 1 strongly directs meta (to position 5). The difluoroethoxy group at position 3 directs ortho (to positions 2 and 4) and para (to position 6). The positions are numbered relative to the acetyl group. Therefore, electrophilic attack is most likely to occur at positions 4, 5, and 6, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile. Steric hindrance may also play a role.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common than EAS and typically requires an electron-poor aromatic ring, usually with strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). chemistrysteps.commasterorganicchemistry.comlibretexts.org

The aromatic ring of this compound is rendered electron-deficient by both the acetyl and the difluoroethoxy groups. If a suitable leaving group were present on the ring (e.g., at the 4- or 6-position), the compound could potentially undergo SNAr. The acetyl group, being a strong electron-withdrawing group, would stabilize the negatively charged Meisenheimer complex intermediate, particularly if the attack occurs ortho or para to it. libretexts.org The inductive effect of the difluoroethoxy group would further enhance the ring's electrophilicity. masterorganicchemistry.com

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. This category includes cycloadditions (such as the Diels-Alder reaction), electrocyclic reactions, and sigmatropic rearrangements. The dienophilic or dienic potential of the aromatic ring in this compound, or the reactivity of the acetyl group's enol or enolate form in such reactions, has not been the subject of specific investigation in available literature. Consequently, no data exists on reaction conditions, yields, or the stereochemical outcomes of such transformations involving this specific compound.

Complex Multi-Step Reaction Sequences Utilizing the Compound

The utility of a chemical compound is often demonstrated through its successful incorporation into the synthesis of more complex, often biologically active, molecules. This typically involves multi-step reaction sequences where the compound serves as a key building block. Extensive searches have not yielded any published synthetic routes where this compound is used as a starting material or a significant intermediate for the preparation of elaborate molecular architectures. As a result, there are no documented examples or detailed research findings to present in this context.

Mechanistic Elucidation of Key Reactions

Understanding the detailed step-by-step mechanism of a reaction is crucial for its optimization and broader application. Such studies often involve kinetic experiments, isotopic labeling, and computational modeling to characterize intermediates and transition states. Given the lack of reported reactions for this compound within the specified categories, no mechanistic studies have been undertaken or published. The influence of the 2,2-difluoroethoxy group on reaction pathways, rates, and selectivity remains an unexplored area of research.

Sophisticated Spectroscopic and Chromatographic Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 3-(2,2-Difluoroethoxy)acetophenone, offering profound insights into the carbon-hydrogen framework and the unique fluorine environments.

High-field ¹H and ¹³C NMR spectroscopy provides the initial and most fundamental layer of structural information.

The ¹H NMR spectrum is expected to display distinct signals for each proton environment. The aromatic region would show a complex pattern of four protons, influenced by the meta-substitution pattern. The proton at the C2 position, being ortho to the electron-withdrawing acetyl group, would likely appear as a singlet or a narrowly split triplet at the most downfield position. The protons at C4, C5, and C6 would exhibit characteristic splitting patterns (doublet, triplet of doublets, etc.) based on their coupling with adjacent protons. The methyl protons of the acetyl group would present as a sharp singlet. The methylene (B1212753) protons of the difluoroethoxy group are anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The methine proton of the difluoroethoxy group would manifest as a triplet of triplets, resulting from coupling to both the methylene protons and the two fluorine atoms.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would reveal ten distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons would resonate in the typical range for substituted benzenes, with their precise shifts influenced by the electronic effects of both the acetyl and difluoroethoxy substituents. The carbon of the methyl group will appear at a characteristic upfield position. The methylene and methine carbons of the difluoroethoxy group would show characteristic shifts, with the carbon directly bonded to the two fluorine atoms appearing as a triplet in a proton-coupled ¹³C spectrum due to one-bond C-F coupling.

Interactive Data Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.85 | t | J = 1.8 |

| H-6 | 7.70 | ddd | J = 7.7, 2.0, 1.0 |

| H-4 | 7.55 | ddd | J = 8.0, 2.5, 1.0 |

| H-5 | 7.40 | t | J = 8.0 |

| -OCH₂- | 4.25 | t | J = 4.0 |

| -CHF₂ | 6.20 | t | J = 54.0 |

| -C(O)CH₃ | 2.60 | s | - |

Interactive Data Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) |

| C=O | 197.5 | - |

| C-3 | 158.0 | - |

| C-1 | 138.0 | - |

| C-5 | 129.8 | - |

| C-6 | 123.0 | - |

| C-4 | 120.0 | - |

| C-2 | 115.0 | - |

| -CHF₂ | 114.0 | t |

| -OCH₂- | 68.0 | t |

| -C(O)CH₃ | 26.5 | - |

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show cross-peaks between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their positions on the benzene (B151609) ring. It would also show a correlation between the methylene and methine protons of the difluoroethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the signal for the methyl protons at ~2.60 ppm would correlate with the carbon signal at ~26.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between carbons and protons that are two or three bonds apart. It is crucial for piecing together the molecular structure. Key expected correlations would include the methyl protons of the acetyl group to the carbonyl carbon and the C-1 aromatic carbon. The methylene protons of the ethoxy group would show correlations to the C-3 aromatic carbon and the difluorinated methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. It can be used to confirm the spatial arrangement of the substituents on the aromatic ring.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a vital tool for characterization. wikipedia.orghuji.ac.il The spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms. This signal would appear as a triplet due to coupling with the adjacent methine proton. The chemical shift of this signal would be characteristic of a difluoroalkoxy group. wikipedia.org

While solution-state NMR provides information on the averaged conformation of the molecule, solid-state NMR could be employed to study the specific conformation and packing of this compound in the crystalline state. This technique can provide insights into intermolecular interactions and polymorphism.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. studyraid.com

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. nih.govnih.gov By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₀H₁₀F₂O₂, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the molecular ion to form a stable benzoyl cation.

McLafferty-type rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Cleavage of the ether bond: Fragmentation at the ether linkage could result in ions corresponding to the difluoroethoxy group and the hydroxyacetophenone radical cation.

Loss of the difluoroethoxy group: Cleavage of the C-O bond of the ether could lead to a fragment corresponding to the 3-acetylphenyl cation.

Interactive Data Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Formula | Description |

| [M]⁺ | 200.0649 | C₁₀H₁₀F₂O₂ | Molecular Ion |

| [M-CH₃]⁺ | 185.0418 | C₉H₇F₂O₂ | Loss of methyl radical |

| [M-COCH₃]⁺ | 157.0544 | C₈H₇F₂O | Loss of acetyl radical |

| [C₇H₄FO]⁺ | 123.0246 | C₇H₄FO | Loss of CHF₂OCH₃ |

| [C₆H₅O]⁺ | 93.0340 | C₆H₅O | Phenoxy-type fragment |

| [CH₃CO]⁺ | 43.0184 | C₂H₃O | Acetyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected from the initial mass spectrum, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides unambiguous confirmation of the molecular structure.

For this compound (Molecular Weight: 200.18 g/mol ), the precursor ion in a positive ion mode experiment would be the molecular ion [M]+• at m/z 200. The fragmentation pattern is predicted to follow logical pathways based on the structure of acetophenone (B1666503) and the presence of the difluoroethoxy group. asdlib.org The most common fragmentation for acetophenone itself involves the loss of a methyl radical to form a stable benzoyl cation. asdlib.orgmsu.edu

Predicted Fragmentation Pathways:

Loss of Acetyl Group: A primary fragmentation would involve the cleavage of the bond between the aromatic ring and the acetyl group, leading to the loss of a CH₃CO• radical (43 Da), resulting in a fragment ion at m/z 157, corresponding to the 3-(2,2-difluoroethoxy)phenyl cation.

α-Cleavage (Loss of Methyl): Similar to acetophenone, the loss of a methyl radical (•CH₃, 15 Da) would produce the [M-15]⁺ ion at m/z 185, corresponding to the 3-(2,2-difluoroethoxy)benzoyl cation. This is often a highly abundant peak for acetophenone derivatives. asdlib.org

Fragmentation of the Ether Side-Chain: The difluoroethoxy side chain can undergo cleavage. Loss of the entire -OCHF₂ group (83 Da) could occur, leading to a fragment at m/z 117. Cleavage of the C-O bond could lead to the loss of a •CHF₂ radical (51 Da).

Formation of Phenyl Cation: Subsequent fragmentation of the benzoyl cation (m/z 185) via the loss of carbon monoxide (CO, 28 Da) would yield a fragment at m/z 157. Further fragmentation could lead to the base phenyl cation at m/z 77, although this is less direct. asdlib.org

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Lost Neutral Fragment |

| 200 | 185 | •CH₃ (Methyl radical) |

| 200 | 157 | •COCH₃ (Acetyl radical) |

| 185 | 157 | CO (Carbon monoxide) |

| 200 | 123 | •CHF₂CHO (Difluoroacetaldehyde) |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted volatility and thermal stability, this compound is an excellent candidate for GC-MS analysis. The compound would be vaporized and separated from other components on a capillary column (typically a non-polar or medium-polarity column like a DB-5 or HP-5ms). The retention time would provide one layer of identification, while the mass spectrometer would generate a mass spectrum for definitive structural confirmation, showing the molecular ion and characteristic fragments as described in the MS/MS section. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also highly suitable, particularly if the compound is part of a non-volatile mixture or if derivatization is to be avoided. Reversed-phase HPLC (e.g., using a C18 column) with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) would effectively separate the compound. acs.org Detection by MS, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide the mass-to-charge ratio and allow for subsequent MS/MS analysis for structural confirmation. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the molecular vibrations of a sample, providing detailed information about the functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule's functional groups. researchgate.net For this compound, the spectrum would be dominated by several key absorptions.

Predicted FTIR Absorption Bands:

C=O Stretch: A strong, sharp absorption band is expected in the range of 1685-1705 cm⁻¹. The conjugation of the ketone with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹). orgchemboulder.comlibretexts.org

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aliphatic C-H Stretch: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will be found in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak intensity bands from the stretching of the carbon-carbon bonds in the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The ether linkage will produce strong stretching vibrations, typically seen as two bands corresponding to asymmetric and symmetric stretching, in the 1050-1260 cm⁻¹ region.

C-F Stretch: The two fluorine atoms will give rise to very strong and characteristic absorption bands in the 1000-1150 cm⁻¹ region. These may overlap with the C-O-C stretching bands but are typically among the most intense signals in the spectrum.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1685 - 1705 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ether C-O-C | Asymmetric Stretch | 1200 - 1260 | Strong |

| Ether C-O-C | Symmetric Stretch | 1050 - 1150 | Strong |

| Fluoroalkane C-F | Stretch | 1000 - 1150 | Very Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar functional groups, Raman is particularly effective for non-polar, symmetric bonds. irdg.org

Predicted Raman Shifts:

Aromatic Ring Vibrations: The spectrum would be dominated by strong signals from the phenyl ring. A very intense band for the symmetric ring breathing mode is expected around 1000 cm⁻¹. ias.ac.in The ring stretching vibration near 1600 cm⁻¹ would also be prominent. ias.ac.inias.ac.in

C=O Stretch: The carbonyl stretch will appear around 1685-1705 cm⁻¹ but is typically weaker in Raman than in IR. ias.ac.in

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be visible in the 2850-3100 cm⁻¹ region.

C-F Vibrations: The C-F bonds will also produce signals in the Raman spectrum, though their intensity can be variable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, two main types of transitions are expected.

π → π* Transition: This is a high-energy transition involving the π-electron system of the aromatic ring and carbonyl group. It results in a strong absorption band, typically referred to as the K-band. For acetophenone in a non-polar solvent, this occurs around 240-250 nm. researchgate.net

n → π* Transition: This lower-energy transition involves promoting a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. It results in a weaker absorption band (R-band) at a longer wavelength, typically around 310-320 nm for acetophenone. csic.es

The presence of the meta-substituted difluoroethoxy group is not expected to cause a large shift in these absorption maxima compared to acetophenone, as it does not extend the conjugated system. However, its electronic influence and the choice of solvent may cause minor bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts. mun.ca

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl + Carbonyl | ~245 | High (~13,000) |

| n → π | Carbonyl | ~315 | Low (~50) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. It works by diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern can be mathematically transformed into a three-dimensional model of the molecule.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive, high-resolution data on:

Molecular Conformation: The exact dihedral angles defining the orientation of the acetyl group and the difluoroethoxy group relative to the plane of the phenyl ring. This would reveal the preferred solid-state conformation of the flexible ether side chain.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-F, C-O, C-C) and bond angles within the molecule, confirming its covalent structure.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, detailing any hydrogen bonding, dipole-dipole, or van der Waals interactions that stabilize the solid-state structure.

As the molecule is achiral, it does not have an absolute stereochemistry to determine. However, for chiral derivatives, this technique is the gold standard for unambiguously assigning the absolute configuration of stereocenters. mdpi.com

Advanced Chromatographic Separation Techniques (e.g., HPLC, SFC) for Purity and Isolation

The assessment of purity and the isolation of this compound from reaction mixtures or for analytical standard preparation rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for achieving high-resolution separation of the target compound from impurities, starting materials, and by-products. While specific, detailed research findings on the chromatographic behavior of this compound are not extensively documented in publicly available literature, established methodologies for similar aromatic ketones and fluorinated compounds provide a strong basis for developing effective separation protocols.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of moderately polar compounds like this compound. In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical RP-HPLC method for analyzing acetophenone derivatives involves a C18 stationary phase. sielc.com The mobile phase generally consists of a mixture of water and an organic modifier, most commonly acetonitrile or methanol. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the consistent ionization state of any acidic or basic functional groups and to improve peak shape. sielc.com

For the purity analysis of this compound, a gradient elution method would likely be employed. This involves changing the composition of the mobile phase over time to ensure the efficient elution of both more and less polar impurities. The high fluorine content of the difluoroethoxy group can influence the retention behavior of the molecule, often leading to shorter retention times than its non-fluorinated analog due to the electron-withdrawing nature of fluorine.

Preparative HPLC can be used for the isolation of highly pure this compound. This technique utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, but the goal is to collect fractions of the eluent containing the purified compound.

Table 1: Representative Analytical HPLC Method for Purity Determination of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes (estimated) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the purification of various compounds. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Supercritical CO2 is non-toxic, non-flammable, and has a lower viscosity and higher diffusivity than liquid mobile phases, which can lead to faster separations and reduced solvent consumption.

For the separation of a moderately polar compound like this compound, a polar co-solvent such as methanol or ethanol (B145695) is typically added to the supercritical CO2 to increase the mobile phase's solvating power. The stationary phase in SFC is often a polar-modified silica (B1680970) gel or a chiral stationary phase for enantiomeric separations, although the latter is not applicable to the achiral structure of this compound.

SFC is particularly advantageous for preparative scale purification due to the ease of removing the supercritical CO2 from the collected fractions, which simplifies product recovery. The technique is also known for providing orthogonal selectivity compared to RP-HPLC, meaning it can separate impurities that may co-elute with the main compound in an HPLC system.

Table 2: Illustrative SFC Method for the Purification of this compound

| Parameter | Condition |

| Column | Diol or 2-Ethylpyridine, 10 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 with a Methanol co-solvent |

| Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 15 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and Make-up pump with Mass Spec |

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical investigations have been found for the chemical compound this compound.

Extensive searches were conducted to locate research pertaining to the quantum chemical modeling, molecular mechanics simulations, and theoretical reaction pathway analyses of this specific molecule. These searches, which utilized both the chemical name and its structural representation (SMILES string: CC(=O)C1=CC(=CC=C1)OCC(F)F), did not yield any dedicated studies that would provide the data necessary to construct an article based on the requested detailed outline.

The requested topics included:

Quantum Chemical Modeling of Electronic Structure and Reactivity:

Density Functional Theory (DFT) Calculations for Ground State Properties

Ab Initio and Post-Hartree-Fock Methods for Advanced Studies

Basis Set Selection and Computational Efficiency

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Theoretical Studies on Reaction Pathways and Transition States:

Energy Barriers and Reaction Rate Predictions

The absence of published research in these specific areas for this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the user's strict requirements of focusing solely on this compound. Generating content without supporting data would amount to speculation and would not meet the standards of a professional and authoritative article.

Therefore, the requested article on the "Computational and Theoretical Investigations of this compound" cannot be generated at this time due to a lack of available scientific research.

Computational and Theoretical Investigations of 3 2,2 Difluoroethoxy Acetophenone

Theoretical Studies on Reaction Pathways and Transition States

Solvent Effects in silico

The chemical behavior and properties of a molecule can be significantly influenced by its surrounding solvent environment. In computational chemistry, in silico models are employed to simulate and predict these solvent effects, providing insights into reaction kinetics, stability, and spectroscopic properties. For a molecule like 3-(2,2-Difluoroethoxy)acetophenone, the polarity of the difluoroethoxy and carbonyl groups suggests that its behavior will be sensitive to the solvent medium.

Computational investigations into solvent effects typically utilize either explicit or implicit solvent models. Explicit models involve simulating a discrete number of individual solvent molecules around the solute, offering a high level of detail but at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach offers a balance between accuracy and computational efficiency for studying the bulk effects of a solvent.

For acetophenone (B1666503) and its derivatives, studies have shown that solvent polarity plays a crucial role. For instance, in the hydrogenation of acetophenone, polar solvents can form hydrogen bonds with the carbonyl group, which has been reported to reduce the rate of hydrogenation. nih.gov Conversely, apolar solvents interact weakly with the reactant, and the reaction rate is more influenced by solvent-catalyst interactions. nih.gov Computational studies on substituted o-hydroxy acetophenone derivatives have demonstrated that solvent dielectric properties can significantly modulate the relative stabilities of different conformers and their excited-state behavior. researchgate.net

In the context of this compound, in silico modeling using methods like PCM could predict how its ground and excited state properties change across a range of solvents. Key parameters that would be investigated include:

Conformational Stability: The relative energies of different rotational isomers (rotamers) of the difluoroethoxy group might shift in different solvents.

Reaction Energetics: The activation energies for reactions involving the ketone group could be calculated in various solvents to predict rate changes. For example, the kinetics of reactions like the formation of phenylhydrazones from substituted acetophenones are known to be influenced by the solvent's dielectric constant and polarity. researchgate.netasianpubs.orgasianpubs.org

These computational models allow researchers to screen for optimal solvent conditions for a reaction or to understand the photophysical properties of the molecule in different environments without extensive experimental work.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, which is invaluable for structure verification and interpretation of experimental data. For this compound, density functional theory (DFT) is a commonly used method to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis).

¹⁹F NMR Spectroscopy: The presence of the difluoroethoxy group makes ¹⁹F NMR a particularly relevant technique. Predicting ¹⁹F NMR chemical shifts can be challenging, but reliable methods have been developed. These often involve calculating the magnetic shielding tensor using DFT, commonly with functionals like B3LYP, and then converting it to a chemical shift by referencing it against a standard (e.g., CFCl₃) or by using linear scaling factors. nih.govacs.orgacs.org Research has shown that for fluorinated aromatic compounds, DFT calculations can predict ¹⁹F shifts with a high degree of accuracy, often with deviations of less than 6.5 ppm, which is sufficient to distinguish between different fluorine environments in a molecule. nih.govresearchgate.net This predictive power is crucial for confirming the regiochemistry of synthesis and for structural assignments. nih.govacs.orgacs.org

¹H and ¹³C NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is more routine. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, provides reliable predictions of isotropic shielding constants which are then scaled to yield chemical shifts. researchgate.net For this compound, this would help assign the signals of the aromatic protons and carbons, as well as those of the acetyl and difluoroethoxy groups.

Vibrational Spectroscopy (IR): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These correspond to the peaks in an IR spectrum. By calculating the harmonic frequencies at the DFT level, a theoretical spectrum can be generated. This is useful for identifying characteristic vibrational modes, such as the C=O stretch of the ketone and the C-F stretches of the difluoroethoxy group.

The table below illustrates the kind of data that would be generated from such computational predictions, though the values are hypothetical examples for illustrative purposes.

| Parameter | Predicted Value (Illustrative) | Method |

| ¹⁹F Chemical Shift (ppm) | -85.2 | DFT/B3LYP |

| ¹³C Chemical Shift (C=O) | 196.5 | GIAO/DFT |

| ¹H Chemical Shift (Aryl) | 7.2 - 7.8 | GIAO/DFT |

| IR Freq. (C=O stretch) cm⁻¹ | 1685 | DFT/B3LYP |

These computational spectroscopy techniques, when combined, provide a detailed and verifiable fingerprint of the molecule's structure. unibo.it

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are built by finding a mathematical correlation between a set of calculated molecular properties (descriptors) and an experimentally measured reactivity parameter.

For a class of compounds like substituted acetophenones, a QSRR model could be developed to predict various reactivity aspects, such as the rate constant of a specific reaction or the compound's susceptibility to nucleophilic attack at the carbonyl carbon.

The development of a QSRR model involves several key steps:

Data Set Curation: A series of structurally related compounds (e.g., various substituted acetophenones) with known experimental reactivity data is assembled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated using computational software. These descriptors can be classified into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices that describe how atoms are linked.

Geometrical (3D): Molecular surface area, volume, and shape indices.

Quantum-Chemical: Charges on specific atoms (e.g., the carbonyl carbon), dipole moment, HOMO/LUMO energies.

Model Building and Validation: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM), a model is trained to find the descriptors that best correlate with the observed reactivity. nih.gov The model's predictive power is then rigorously tested using internal and external validation sets. nih.gov

For aromatic ketones, QSRR could elucidate how substituents influence reactivity. For example, a study on the formation of acetophenone-phenylhydrazone used a linear free energy relationship (LFER), a precursor to modern QSRR, to correlate reaction rates with substituent constants (Hammett constants). asianpubs.org Modern QSRR models for ketones could incorporate a much wider array of descriptors to capture electronic, steric, and hydrophobic effects, providing a more detailed understanding of the underlying factors governing reactivity. nih.gov

Applications of Machine Learning in Computational Chemical Research

Machine learning (ML) is revolutionizing computational chemistry by enabling the rapid prediction of molecular properties and accelerating the discovery of new molecules and reactions. aalto.fi For a compound like this compound, ML models could be applied in numerous ways, complementing traditional computational methods.

Property Prediction: Once trained on large datasets of molecules with known properties, ML models can predict properties for new molecules, like this compound, almost instantaneously. nih.govchemrxiv.org These properties can range from fundamental quantum chemical attributes (e.g., atomization energies, dipole moments) to complex biological activities. For instance, neural networks and kernel ridge regression models have been successfully used to predict spectroscopic properties and electronic excitations from molecular structures. aalto.fiehu.es This is particularly useful in high-throughput virtual screening where calculating properties for millions of compounds using traditional methods would be computationally prohibitive.

Accelerating Quantum Chemistry: ML models can be trained to learn the relationship between a molecule's structure and the outcome of a computationally expensive quantum mechanical calculation. rsc.org This "learned" model can then predict the outcome for new molecules at a fraction of the cost. This approach can be used to predict reaction energies, activation barriers, and even the potential energy surface of a reaction, significantly speeding up the exploration of chemical reaction space.

Inverse Design: Generative ML models can be used for "inverse design," where the model generates novel molecular structures that are predicted to have a desired set of properties. For example, a researcher could specify a desired absorption wavelength, solubility, and reactivity profile, and a generative model could propose new acetophenone derivatives that meet these criteria.

The synergy between machine learning and computational chemistry provides a powerful toolkit for modern chemical research. rsc.org While traditional methods provide high accuracy for individual molecules, ML offers the ability to learn from vast amounts of chemical data and make rapid predictions, guiding and accelerating the entire research and discovery pipeline. nih.gov

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues

Systematic Modification of the Aryl Ring System

The aryl ring of 3-(2,2-difluoroethoxy)acetophenone is a prime target for modification to explore structure-activity relationships. Common strategies involve electrophilic aromatic substitution reactions to introduce a variety of substituents at different positions on the benzene (B151609) ring.

Table 1: Potential Modifications of the Aryl Ring

| Modification Type | Reagents and Conditions | Potential Products |

| Bromination | Inorganic bromination reagents in water. google.com | Bromo-3-(2,2-difluoroethoxy)acetophenones |

| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Nitro-3-(2,2-difluoroethoxy)acetophenones |

| Friedel-Crafts Acylation/Alkylation | Acyl/alkyl halides with a Lewis acid catalyst | Acyl/alkyl-substituted derivatives |

| Suzuki Coupling | Aryl or vinyl boronic acids with a palladium catalyst. organic-chemistry.org | Aryl/vinyl-substituted derivatives |

| Buchwald-Hartwig Amination | Amines with a palladium catalyst | Amino-substituted derivatives |

The introduction of these functional groups can significantly alter the electronic and steric properties of the molecule. For instance, the addition of an electron-withdrawing group like a nitro group would make the aromatic ring more electron-deficient, while an electron-donating group like an amino group would have the opposite effect. Such modifications are crucial for fine-tuning the chemical properties of the resulting compounds for specific applications. A patented method for the aryl ring bromination of acetophenone (B1666503) derivatives utilizes an inorganic, non-toxic brominating reagent with water as the solvent, which is suitable for large-scale production. google.com

Variations in the Fluoroethoxy Side Chain

The 2,2-difluoroethoxy side chain is a key feature of the molecule, and its modification can lead to analogues with different physical and chemical properties. Variations can include altering the length of the alkoxy chain, the degree of fluorination, or replacing it entirely with other functional groups.

Table 2: Potential Variations of the Fluoroethoxy Side Chain

| Modification Type | Description | Potential Impact |

| Chain Length Variation | Synthesis of analogues with monofluoromethoxy, trifluoroethoxy, or longer fluoroalkoxy chains. | Alters lipophilicity and steric bulk. |

| Degree of Fluorination | Introduction of a single fluorine atom or a trifluoromethyl group instead of the difluoroethyl group. nih.gov | Modulates electronic effects and metabolic stability. nih.gov |

| Chain Isomerism | Moving the fluorine atoms to the terminal carbon of the ethoxy group (e.g., 2,2,2-trifluoroethoxy). | Influences bond strength and polarization. |

The strategic placement of fluorine atoms can have a profound impact on the molecule's properties. nih.gov For example, increasing the number of fluorine atoms generally increases the hydrophobicity of the side chain. nih.gov Research on similar compounds, such as 2',6'-difluoroacetophenone, demonstrates how the presence and position of fluorine atoms can influence reactivity in catalyzed reactions. sigmaaldrich.com

Introduction of Heteroatoms or Additional Functional Groups

The introduction of heteroatoms—atoms other than carbon, such as nitrogen, oxygen, or sulfur—into the acetophenone framework can lead to the formation of heterocyclic derivatives with diverse properties. researchgate.nettaylorandfrancis.com This is a common strategy in medicinal chemistry to create novel scaffolds.

One common approach is the condensation of the acetophenone's ketone group with various reagents. For example, reaction with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield oxazoles. researchgate.netthieme-connect.com Furthermore, the acetyl group itself can be a point of modification. For instance, α-halogenation followed by substitution can introduce a variety of functional groups adjacent to the carbonyl.

A study on the synthesis of 1,2,3-triazole derivatives used an O-propargylated acetophenone as a key intermediate for click chemistry, demonstrating a method to introduce complex heterocyclic systems. nih.gov Similarly, acetophenones can be used to synthesize 3-aryl-substituted 4-aminopyrazoles through a series of reactions involving oximation and condensation. thieme-connect.com

Impact of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to this compound have a direct impact on its chemical reactivity and stability.

Aryl Ring Substituents: Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity. These substituents also influence the acidity of the α-protons on the acetyl group.

Research on the hydrodeoxygenation of acetophenone derivatives has shown that substituents on the aromatic ring are crucial for the reaction's success, with mesomeric stabilization of intermediates being a key factor. d-nb.info

Development of Libraries of Related Compounds for Screening as Chemical Building Blocks

The systematic derivatization of this compound allows for the creation of compound libraries. These libraries, containing a diverse set of related molecules, are valuable resources for high-throughput screening in drug discovery and materials science. nih.gov The goal of creating such libraries is to explore a wide chemical space around the core scaffold to identify compounds with desired properties. nih.gov

The development of these libraries can be facilitated by parallel synthesis techniques, where multiple derivatives are synthesized simultaneously. nih.gov The use of acetophenones as starting materials for diversity-oriented synthesis (DOS) has been reported as a strategy to generate libraries of structurally diverse molecules. nih.gov These libraries can then be screened to identify "hit" compounds that can be further optimized into "lead" candidates for various applications. nih.gov

Applications of 3 2,2 Difluoroethoxy Acetophenone As a Chemical Intermediate and Building Block

Role in the Synthesis of Fluorinated Organic Compounds

The primary significance of 3-(2,2-Difluoroethoxy)acetophenone lies in its function as a carrier of the difluoroethoxy moiety. The incorporation of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities. By using this compound as a starting material, the difluoroethoxy group can be integrated into larger, more complex molecular architectures.

Precursor for Advanced Heterocyclic Systems

Acetophenones are classical precursors for a wide array of heterocyclic compounds. The acetyl group provides a reactive handle for condensation and cyclization reactions.

Synthesis of Chalcones and Flavones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. nih.govnih.gov In this context, this compound could react with various benzaldehyde (B42025) derivatives in the presence of a base (like NaOH or KOH) to yield chalcones containing the 3-(2,2-difluoroethoxy)phenyl group. nih.govmdpi.comrsc.orgjetir.org

These resulting chalcones, which are themselves biologically interesting molecules, can serve as precursors to flavones. biomedres.usresearchgate.net The oxidative cyclization of a 2'-hydroxychalcone (B22705) derivative is a common method for forming the flavone (B191248) core. scispace.comnih.gov To utilize this compound for flavone synthesis, it would first need to be converted to a 2'-hydroxy-3'-(2,2-difluoroethoxy)acetophenone. This intermediate could then undergo a Claisen-Schmidt condensation, followed by cyclization to produce the corresponding flavone.

Table 1: Representative General Synthesis of Chalcones from Acetophenones

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Acetophenone Derivative | Benzaldehyde Derivative | NaOH or KOH in Ethanol (B145695) | Chalcone (B49325) | nih.govnih.gov |

| 2-Hydroxyacetophenone | Substituted Benzaldehyde | NaOH (Trituration) | Chalcone | scispace.com |

Preparation of Oxadiazoles (B1248032), Isoxazoles, and Related Azoles

The synthesis of five-membered aromatic heterocycles like oxadiazoles and isoxazoles often involves the reaction of a ketone or a derivative thereof.

Oxadiazoles: There are several isomers of oxadiazole, with 1,3,4-oxadiazoles and 1,2,4-oxadiazoles being common synthetic targets. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved from the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. organic-chemistry.orgresearchgate.net While direct use of this compound is not documented, it could theoretically be converted to a corresponding acid hydrazide, which would then be a key intermediate for building the 1,3,4-oxadiazole (B1194373) ring.

Isoxazoles: Isoxazoles are frequently prepared by the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or via the cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgnih.gov A common route starting from a ketone involves its conversion into an α,β-unsaturated ketone (a chalcone). The chalcone intermediate can then react with hydroxylamine hydrochloride to form the isoxazole (B147169) ring. researchgate.net Therefore, chalcones derived from this compound would be logical precursors for isoxazoles bearing the 3-(2,2-difluoroethoxy)phenyl substituent.

Formation of Other Diverse Heterocyclic Scaffolds

The reactivity of the acetophenone moiety allows for its participation in a wide range of multicomponent reactions to form diverse heterocyclic systems. The methyl group can be functionalized, and the carbonyl group can undergo various condensation and cyclization reactions, making it a versatile building block in principle.

Integration into Multi-Step Organic Syntheses

A key application of a building block like this compound is its incorporation into longer, multi-step synthetic sequences to produce complex target molecules, particularly active pharmaceutical ingredients (APIs). youtube.comlibretexts.orgyoutube.com The compound serves as a stable scaffold to introduce the 3-(2,2-difluoroethoxy)phenyl group early in a synthetic route. Subsequent reactions would then build upon this core to achieve the final complex structure. Although specific, complete multi-step syntheses starting from this exact compound are not prominent in the literature, its role is analogous to other substituted acetophenones used in drug discovery programs.

Development of Novel Reagents or Ligands for Organic Transformations

There is no available information suggesting that this compound itself has been developed as a novel reagent or ligand. Its primary role is that of a structural building block rather than a functional reagent that facilitates other chemical transformations.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,2-Difluoroethoxy)acetophenone?

- Methodology : The compound can be synthesized via nucleophilic substitution. A representative approach involves reacting 3-hydroxyacetophenone with 2,2-difluoroethyl triflate (CF₃CH₂OTf) in the presence of a base like sodium hydride (NaH) in DMF. After stirring at 60°C, the product is purified via column chromatography (e.g., ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the triflate reagent.